Cas no 1322627-52-0 ((2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid)

(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid 化学的及び物理的性質
名前と識別子
-
- (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid
- FCH4114926
- T5046
- 2-propenoic acid, 3-(5-chloro-1H-1,2,4-triazol-3-yl)-, (2Z)-
-
- MDL: MFCD20441344
- インチ: 1S/C5H4ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9)/b2-1-
- InChIKey: GZNAFTZWFWSTFJ-UPHRSURJSA-N
- ほほえんだ: ClC1=NC(/C=C\C(=O)O)=NN1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 185
- トポロジー分子極性表面積: 78.9
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB410717-500mg |
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid; . |
1322627-52-0 | 500mg |
€333.00 | 2025-02-14 | ||
TRC | Z279010-500mg |
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid |
1322627-52-0 | 500mg |
$ 600.00 | 2022-06-02 | ||
TRC | Z279010-250mg |
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid |
1322627-52-0 | 250mg |
$ 380.00 | 2022-06-02 | ||
abcr | AB410717-5 g |
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid |
1322627-52-0 | 5g |
€1074.00 | 2023-04-24 | ||
A2B Chem LLC | AI30059-500mg |
(2Z)-3-(5-Chloro-1h-1,2,4-triazol-3-yl)acrylic acid |
1322627-52-0 | >95% | 500mg |
$523.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515069-5g |
(E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)acrylic acid |
1322627-52-0 | 98% | 5g |
¥12960.00 | 2024-08-09 | |
A2B Chem LLC | AI30059-5g |
(2Z)-3-(5-Chloro-1h-1,2,4-triazol-3-yl)acrylic acid |
1322627-52-0 | >95% | 5g |
$1134.00 | 2024-04-20 | |
TRC | Z279010-100mg |
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid |
1322627-52-0 | 100mg |
$ 185.00 | 2022-06-02 | ||
abcr | AB410717-1 g |
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid |
1322627-52-0 | 1g |
€406.00 | 2023-04-24 | ||
abcr | AB410717-5g |
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid; . |
1322627-52-0 | 5g |
€1037.00 | 2025-02-14 |
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acidに関する追加情報
Introduction to (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid (CAS No. 1322627-52-0)
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid (CAS No. 1322627-52-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound is a member of the triazole class of chemicals, which are known for their broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.
The chemical structure of (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid features a conjugated double bond and a chlorinated triazole moiety. These structural elements contribute to its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the triazole ring also enhances the compound's ability to form hydrogen bonds and π-stacking interactions, which are crucial for its biological activity.
Recent studies have highlighted the potential applications of (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action involves the disruption of fungal cell membranes and the inhibition of key enzymes involved in fungal metabolism.
In addition to its antifungal properties, (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid has been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The selective cytotoxicity observed in these studies suggests that (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid may have a favorable therapeutic index for cancer treatment.
The synthesis of (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid typically involves a multi-step process that includes the formation of the triazole ring and the introduction of the acrylic acid moiety. One common synthetic route involves the reaction of 5-chloro-1H-tetrazole with acryloyl chloride in the presence of a base. This method yields high purity and good yields of the desired product. The synthetic versatility of this compound allows for further modifications to enhance its biological activity or improve its pharmacokinetic properties.
The physicochemical properties of (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid, such as its solubility and stability under various conditions, are critical for its application in pharmaceutical formulations. Studies have shown that this compound is stable under neutral and slightly acidic conditions but may undergo hydrolysis under strongly basic conditions. This information is essential for optimizing storage conditions and formulation strategies.
In conclusion, (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid (CAS No. 1322627-52-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and synthetic accessibility make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to uncover additional applications and mechanisms of action for this versatile compound.
1322627-52-0 ((2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid) 関連製品
- 78761-38-3(2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)-)
- 1805085-29-3(Ethyl 2-(aminomethyl)-4-chloro-6-(difluoromethyl)pyridine-3-carboxylate)
- 726144-38-3(N-Ethyl-4-isothiocyanatobenzenesulfonamide)
- 2165969-34-4((8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazin-3-one)
- 121365-28-4((E)-6-(4-Ethoxyphenyl)-4-oxo-5-hexenoic acid)
- 866142-69-0(1H-Pyrazolo[3,4-b]pyridine, 1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-)
- 895414-24-1(5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide)
- 1898223-67-0(5-(2-chloro-6-methoxyphenyl)-1,2-oxazol-3-amine)
- 352689-64-6(N-(4-Acetylphenyl)-4-isopropylbenzamide)
- 2227829-19-6((2R)-1-(2-chloroquinolin-3-yl)propan-2-ol)
